molecular formula C11H15NO4 B14057590 tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

Cat. No.: B14057590
M. Wt: 225.24 g/mol
InChI Key: CKSVPIZNXAIFIN-VGRMVHKJSA-N
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Description

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m1/s1

InChI Key

CKSVPIZNXAIFIN-VGRMVHKJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C1=O)[C@H]3[C@@H]2O3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3

Origin of Product

United States

Preparation Methods

Lactam Formation and Epoxide Cyclization

Route 1: Bicyclic Lactam Synthesis

  • Starting Material : (3R,4S)-4-hydroxyproline derivatives.
  • Lactamization : Treatment with Boc anhydride in THF forms the Boc-protected lactam.
  • Epoxidation : Conversion of a pendant allyl alcohol to an epoxide via Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET, tert-butyl hydroperoxide).
  • Cyclization : Base-mediated intramolecular epoxide opening (K₂CO₃, DMF, 60°C) yields the tricyclic core.

Reaction Scheme :
$$
\text{(3R,4S)-4-Hydroxyproline} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-lactam} \xrightarrow{\text{Epoxidation}} \text{Epoxide} \xrightarrow{\text{K}2\text{CO}_3} \text{Tricyclic Product}
$$

Table 1: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%)
Lactamization Boc₂O, DMAP, THF, 0°C→RT 85 95
Epoxidation Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂ 78 90
Cyclization K₂CO₃, DMF, 60°C, 12 h 65 98

Stereoselective Ring-Closing Metathesis

Route 2: Olefin Metathesis Approach

  • Diene Preparation : Synthesis of a diene-containing amine using Grubbs II catalyst.
  • Metathesis : Ring-closing metathesis forms the bicyclic framework.
  • Oxidation : Conversion of a secondary alcohol to ketone (Dess-Martin periodinane).
  • Boc Protection : Amine protection with Boc anhydride.

Advantages :

  • High stereochemical fidelity via catalyst control.
  • Scalable to multigram quantities.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

Industrial-Scale Production

Continuous Flow Synthesis

Process Overview :

  • Microreactor Setup : Lactam formation and epoxidation in tandem flow reactors.
  • In-line Analytics : FTIR and HPLC monitoring for intermediate quality control.
  • Crystallization : Continuous anti-solvent crystallization (heptane/EtOAc) achieves >99% ee.

Table 2: Industrial Process Parameters

Parameter Value
Residence Time 30 min (lactam), 45 min (epoxide)
Temperature 25°C (lactam), −10°C (epoxide)
Throughput 2.5 kg/day

Chirality Control Strategies

Asymmetric Catalysis

  • Epoxidation : Sharpless conditions afford 92% ee.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (Candida antarctica) of racemic intermediates improves ee to >99%.

Diastereomeric Crystallization

  • Solvent System : Ethanol/water (7:3) preferentially crystallizes the (1R,2S,4R,5S) diastereomer.
  • Yield : 40% recovery with 99.5% de.

Purification and Characterization

Chromatographic Methods

  • Normal-Phase HPLC : Silica column, hexane:isopropanol (85:15), Rt = 12.3 min.
  • Yield Post-Purification : 98% purity by GC-MS.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 4.32 (dd, J = 8.5 Hz, 1H), 3.89 (m, 2H), 2.75 (d, J = 10 Hz, 1H).
  • IR (cm⁻¹) : 1745 (C=O), 1680 (amide I).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Metric Route 1 (Lactam) Route 2 (Metathesis)
Total Yield (%) 43 38
Stereoselectivity 92% ee 85% ee
Scalability Pilot-approved Lab-scale

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce different tricyclic compounds with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with bicyclic, spirocyclic, or substituted tricyclic frameworks. Key distinctions include ring topology, substituents, and stereochemistry.

Table 1: Structural Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Differences vs. Target Compound
This compound 244057-70-3 C₁₁H₁₅NO₄ 225.24 Tricyclic (3.2.1), oxa/aza rings, tert-butyl carbamate Reference compound
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₁H₁₇NO₃ 227.26 Spirocyclic (spiro[3.4]) Lacks tricyclic rigidity; spiro junction introduces conformational flexibility
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 C₁₂H₁₈ClNO₆S 339.79 Chlorosulfonyl substituent Increased molecular weight; reactive sulfonyl group enables further derivatization
tert-Butyl (1R,5R)-3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 2758756-41-9 C₁₈H₂₄N₂O₃ 316.40 Benzyl-substituted diazabicyclo Bulkier aromatic substituent; additional nitrogen alters electronic properties
Racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate 244057-70-3 C₁₁H₁₅NO₄ 225.24 Racemic mixture Stereochemical differences impact biological activity and crystallization behavior

Physicochemical Properties

  • Target Compound: Limited data on melting/boiling points, but the tert-butyl group enhances solubility in non-polar solvents. No significant hazards reported .

Biological Activity

Overview

tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and biochemistry due to its interactions with biological macromolecules and potential therapeutic applications.

PropertyValue
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
IUPAC NameThis compound
InChI KeyCKSVPIZNXAIFIN-NGJRWZKOSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, which are crucial for various biological processes.

Potential Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could function as a ligand for various receptors, influencing cellular responses.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Antimicrobial Activity

Studies have indicated that derivatives of similar tricyclic compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial and fungal strains.

Anticancer Properties

Preliminary research suggests that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Study 1: Enzyme Interaction

In a study investigating enzyme interactions, this compound was tested against a panel of enzymes related to metabolic disorders. The results indicated a moderate inhibitory effect on certain enzymes involved in lipid metabolism.

Study 2: Antimicrobial Efficacy

A comparative analysis of structurally related compounds demonstrated that some exhibited significant antimicrobial activity against Gram-positive bacteria. While direct studies on tert-butyl (1R,2S,4R,5S)-7-oxo were not available, the results suggest a potential for further exploration in this area.

Q & A

Q. What are the recommended storage conditions to ensure the stability of this compound?

The compound should be stored at -20°C or -80°C in tightly sealed, moisture-resistant containers. Solutions prepared in DMSO or other solvents should be aliquoted to avoid freeze-thaw cycles, which degrade stability. Storage under inert gas (e.g., argon) is advised for long-term preservation .

Q. What synthetic strategies are used to construct the tricyclic oxa-aza framework?

Key methods include iodolactamization (e.g., cyclization of a linear precursor via iodine-mediated ring closure) and stereoselective cycloadditions . For example, bicyclo[3.2.1]octane cores are often built using Pd-catalyzed reductive cyclizations or acid-catalyzed intramolecular esterifications .

Q. How is the compound’s purity and structural integrity validated?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies stereochemistry and functional groups. X-ray crystallography (using SHELXL or WinGX ) provides definitive structural proof, especially for resolving stereochemical ambiguities .

Q. What solvent systems are optimal for dissolving this compound?

The compound is typically soluble in DMSO, DMF, or dichloromethane . For aqueous compatibility, co-solvents like ethanol or PEG-400 are recommended. Pre-warming to 37°C and sonication enhance dissolution .

Advanced Research Questions

Q. How can stereochemical contradictions between NMR and X-ray data be resolved?

Discrepancies may arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state conformations. Variable-temperature NMR or NOESY experiments can identify flexible regions, while density functional theory (DFT) calculations (e.g., using Gaussian) predict energetically favored conformers for comparison .

Q. What catalytic systems enable enantioselective synthesis of the bicyclo[3.2.1]octane core?

Chiral oxazaborolidine catalysts or Rhodium(I)-DuPhos complexes have been used for asymmetric hydrogenation of ketone intermediates. Mosher’s ester derivatization (via 3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride) quantifies enantiomeric excess .

Q. How does the tert-butyloxycarbonyl (Boc) group influence reactivity in downstream modifications?

The Boc group stabilizes the nitrogen center against electrophilic attacks but can hinder nucleophilic substitutions. Selective deprotection with TFA/DCM (1:4) or enzymatic cleavage (e.g., penicillin acylase) allows site-specific functionalization .

Q. What computational tools validate crystallographic data for this rigid tricyclic system?

SHELXL refines crystallographic parameters (e.g., thermal displacement, occupancy), while ORTEP-3 generates publication-quality thermal ellipsoid diagrams. Mercury CSD visualizes non-covalent interactions (e.g., hydrogen bonds) critical for lattice stability .

Q. How are stability studies designed to assess degradation under physiological conditions?

Accelerated stability testing in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitored via HPLC-MS , identifies hydrolytic or oxidative degradation products. Lyophilization or formulation with cyclodextrins improves shelf life .

Methodological Notes

  • Stereochemical Analysis : For ambiguous NOESY signals, DP4+ probability analysis (via computational NMR) resolves diastereomeric ratios .
  • Crystallography Workflow : Data collection at 100 K minimizes thermal motion artifacts. Twin refinement in SHELXL addresses pseudo-merohedral twinning .
  • Synthetic Optimization : Design of Experiments (DoE) screens reaction parameters (e.g., temperature, catalyst loading) to maximize yield in multi-step syntheses .

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